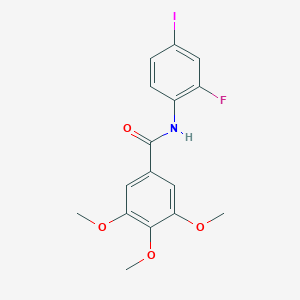
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide, also known as BZML, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BZML belongs to the class of benzothiadiazole derivatives, which have been found to possess various biological activities.
作用機序
The exact mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide is not fully understood. However, it has been suggested that N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide has also been found to modulate the levels of certain proteins involved in neurodegeneration.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on the toxicity and safety of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide, which may limit its use in certain experiments.
将来の方向性
1. Investigation of the potential of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide as a therapeutic agent for other diseases such as diabetes and cardiovascular disease.
2. Further studies to elucidate the mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide in cancer and neurodegenerative diseases.
3. Development of more potent and selective derivatives of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide for improved therapeutic efficacy.
4. Exploration of the use of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide in combination with other drugs for synergistic effects.
5. Investigation of the pharmacokinetics and pharmacodynamics of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide in animal models.
合成法
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with 4-bromo-3-methoxybenzoyl chloride. The resulting intermediate is then reacted with N-bromosuccinimide to obtain the final product, N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide.
科学的研究の応用
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide has been studied for its anti-cancer properties, as it has been found to inhibit the growth of various cancer cell lines. In addition, N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide |
|---|---|
分子式 |
C14H10BrN3O2S |
分子量 |
364.22 g/mol |
IUPAC名 |
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide |
InChI |
InChI=1S/C14H10BrN3O2S/c1-20-12-6-5-8(7-9(12)15)14(19)16-10-3-2-4-11-13(10)18-21-17-11/h2-7H,1H3,(H,16,19) |
InChIキー |
UEDRWPZCRVMOCG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32)Br |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278116.png)
![N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B278118.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B278119.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide](/img/structure/B278121.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278124.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]acetamide](/img/structure/B278125.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B278126.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278127.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B278128.png)

![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278132.png)
![3,5-diethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278135.png)
![4-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278138.png)